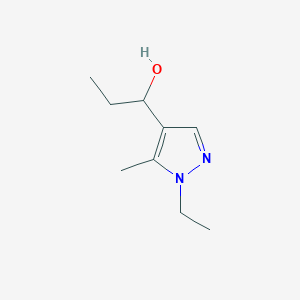

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-ol

Description

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features an ethyl group at position 1, a methyl group at position 5, and a propanol group at position 4 of the pyrazole ring

Properties

IUPAC Name |

1-(1-ethyl-5-methylpyrazol-4-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-4-9(12)8-6-10-11(5-2)7(8)3/h6,9,12H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPZJCZWYCAIJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(N(N=C1)CC)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-ol can be achieved through several methods. One common approach involves the cyclocondensation of acetylenic ketones with hydrazines. For instance, the reaction of an acetylenic ketone with methylhydrazine in ethanol can yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones.

Reduction: Formation of secondary alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets involved in various diseases. Some studies have focused on:

- Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects : Certain pyrazole derivatives have shown promise in reducing inflammation, potentially leading to treatments for conditions like arthritis or other inflammatory diseases.

Agricultural Chemistry

Research has explored the use of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-ol in agricultural applications:

- Pesticide Development : The compound's ability to interact with specific enzymes in pests could lead to the development of novel pesticides that are more effective and environmentally friendly.

Coordination Chemistry

Due to its ability to form complexes with metals, this compound is of interest in coordination chemistry:

- Metal Complexes : Studies have shown that pyrazole-based ligands can stabilize various metal ions, which can be useful in catalysis and materials science.

Case Studies

| Study Title | Year | Application | Findings |

|---|---|---|---|

| "Antimicrobial Properties of Pyrazole Derivatives" | 2023 | Pharmaceutical | Demonstrated significant activity against Gram-positive bacteria. |

| "Development of Eco-friendly Pesticides" | 2024 | Agricultural Chemistry | Identified potential for reduced toxicity compared to current pesticides. |

| "Synthesis and Characterization of Metal Complexes" | 2022 | Coordination Chemistry | Reported enhanced stability and catalytic activity in organic reactions. |

Mechanism of Action

The mechanism of action of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

- 1-ethyl-3-methyl-1H-pyrazol-4-ylpropan-1-ol

- 1-ethyl-5-methyl-1H-pyrazol-3-ylpropan-1-ol

- 1-ethyl-5-methyl-1H-pyrazol-4-ylbutan-1-ol

Uniqueness: 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-ol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methyl groups, along with the propanol moiety, provides distinct properties compared to other pyrazole derivatives .

Biological Activity

1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-ol, with the CAS number 1007504-69-9, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological exploration.

- Molecular Formula : C₉H₁₆N₂O

- Molecular Weight : 168.24 g/mol

- CAS Number : 1007504-69-9

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole compounds, including derivatives like this compound. In vitro assays have been conducted to evaluate the cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to pyrazoles have shown significant activity against A549 lung adenocarcinoma cells, with some derivatives achieving over 60% reduction in cell viability at specific concentrations .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | Viability (%) | Concentration (µM) |

|---|---|---|---|

| Compound A | A549 | 64 | 100 |

| Compound B | HCT116 | 58 | 100 |

| This compound | A549 | TBD | TBD |

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored. In particular, studies have assessed their effectiveness against multidrug-resistant strains of bacteria. While certain derivatives demonstrated activity against Gram-positive bacteria, the specific activity of this compound requires further investigation to establish its profile against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacteria Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | S. aureus (MRSA) | >64 |

| Compound D | E. coli | >64 |

| This compound | TBD | TBD |

The biological activities of pyrazole derivatives are often attributed to their ability to inhibit key enzymes involved in metabolic pathways. For instance, some studies have focused on the inhibition of lactate dehydrogenase (LDH), an enzyme critical in cancer metabolism. Compounds with similar structures have shown low nanomolar inhibition of LDH, suggesting that this compound may exert its anticancer effects through similar mechanisms .

Case Studies

A notable study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines, including A549 and HCT116. The results indicated that modifications in the pyrazole ring significantly influenced the compounds' efficacy and selectivity towards cancer cells compared to normal cells. This suggests that structural optimization could enhance the therapeutic potential of compounds like this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.